molecular formula C10H19N B2403232 3-Cyclopentylpiperidine CAS No. 794533-53-2

3-Cyclopentylpiperidine

Cat. No. B2403232
CAS RN: 794533-53-2
M. Wt: 153.269
InChI Key: KUNYOMAMUNKINB-UHFFFAOYSA-N
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Description

3-Cyclopentylpiperidine is a compound that falls under the category of piperidines . Piperidines are important synthetic fragments used in drug design and play a significant role in the pharmaceutical industry . The IUPAC name for a similar compound is (3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives . For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles are some of the methods used .


Chemical Reactions Analysis

Piperidines, including 3-Cyclopentylpiperidine, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .

Scientific Research Applications

Marine Sponge Alkaloids in Cancer Research

A study by Matsunaga et al. (2004) identified two 3-alkylpiperidine alkaloids isolated from a marine sponge, Amphimedon sp. These compounds, including derivatives of 3-Cyclopentylpiperidine, showed significant cytotoxic properties against P388 cells, suggesting potential applications in cancer research (Matsunaga et al., 2004).

Marine-Derived Fungus for Antimicrobial Agents

Du et al. (2014) reported the discovery of new cyclohexadepsipeptides from the marine-derived fungus Beauveria felina EN-135. These compounds, structurally related to 3-Cyclopentylpiperidine, displayed antibacterial activity, notably against E. coli (Du et al., 2014).

Histone Deacetylase Inhibitor Inducing Anti-inflammatory Compounds

Chung et al. (2013) found that the addition of suberoylanilide hydroxamic acid to Beauveria felina cultures changed its secondary metabolite profile, producing new cyclodepsipeptides, some of which showed anti-inflammatory properties. These findings indicate potential biomedical applications (Chung et al., 2013).

Cyanopyridine Analogs in Various Biological Effects

Alhakamy et al. (2020) explored 3-Cyanopyridine analogs for their diverse biological effects. These compounds showed potential as antimicrobial, anti-inflammatory, and cytotoxic agents, suggesting their applicability in treating various diseases (Alhakamy et al., 2020).

Novel Piperidine Derivatives in Antimicrobial Research

Sahu et al. (2013) synthesized new 3-benzyl-2,6-diarylpiperidine-4-one derivatives, which were evaluated for antimicrobial activity. Some of these compounds exhibited significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial research (Sahu et al., 2013).

Diketopiperazines in Antimicrobial and Biofilm Inhibiting Applications

De Carvalho and Abraham (2012) discussed the antimicrobial activities of diketopiperazines, which are structurally related to piperidines. These compounds have potential applications in controlling biofilms and bacterial communication, crucial in fighting antibiotic-resistant infections (De Carvalho & Abraham, 2012).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including 3-Cyclopentylpiperidine, have potential for future research and development in the field of medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-cyclopentylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNYOMAMUNKINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylpiperidine

Synthesis routes and methods

Procedure details

Platinum oxide (0.2 g, 0.82 mmol) was added as a slurry in ethanol to a solution of 3-cyclopentylpyridine (1 g, 6.8 mmol) in ethanol (15 ml) and concentrated hydrochloric acid (1 ml). The mixture was hydrogenated in a Parr apparatus at 50 psi for 18 hours then filtered through Celite. The filtrate was concentrated in vacuo and the residue partitioned between 10% aqueous sodium carbonate solution and ethyl acetate. The organic layer was dried (MgSO4) and concentrated in vacuo to give the title compound (0.87 g, 84%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
84%

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